molecular formula C14H11NO2 B6375663 2-Cyano-4-(4-hydroxymethylphenyl)phenol CAS No. 1262000-12-3

2-Cyano-4-(4-hydroxymethylphenyl)phenol

Cat. No.: B6375663
CAS No.: 1262000-12-3
M. Wt: 225.24 g/mol
InChI Key: YZUQUTJSJGDQNL-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-hydroxymethylphenyl)phenol is a phenolic compound featuring a cyano (-CN) group at the 2-position and a 4-hydroxymethylphenyl (-C₆H₄-CH₂OH) substituent at the 4-position of the phenol ring. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol.

Properties

IUPAC Name

2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-13-7-12(5-6-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUQUTJSJGDQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684669
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-12-3
Record name 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Cyano-4-(4-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

2-Cyano-4-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyano-4-(4-hydroxymethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyano-4-(4-hydroxymethylphenyl)phenol exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-Cyano-4-(4-hydroxymethylphenyl)phenol C₁₄H₁₁NO₂ 225.25 Cyano, phenol, hydroxymethyl Pharmaceuticals, synthesis
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO 209.24 Cyano, phenol, methyl Chemical intermediates
5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid C₁₃H₁₂O₃S 248.29 Carboxylic acid, dihydrothiophene, hydroxymethyl Metabolite identification
1-O-(4-Hydroxymethylphenyl)-α-L-rhamnopyranoside C₁₃H₁₈O₆ 270.28 Glycoside, hydroxymethyl Hepatoprotective agents
Vitamin D₃ analogs with 4-hydroxymethylphenyl ~C₃₃H₄₈O₃ ~492.73 Steroid backbone, hydroxymethyl Drug design (receptor modulation)
2-Cyano-4-(4-methoxyphenyl)-4-oxo-butyric acid ethyl ester C₁₄H₁₅NO₄ 261.27 Cyano, ester, ketone, methoxy Organic synthesis intermediates

Key Comparative Insights

Substituent Effects on Polarity and Reactivity The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl group in 2-Cyano-4-(4-methylphenyl)phenol . This may enhance solubility in polar solvents or biological systems. The cyano group in both cyano-phenol derivatives likely raises acidity (pKa) relative to non-electron-withdrawing substituents, influencing reactivity in nucleophilic substitutions or coordination chemistry.

Glycosidic linkage in 1-O-(4-hydroxymethylphenyl)-α-L-rhamnopyranoside enables carbohydrate-mediated bioactivity, such as hepatoprotection, which is absent in the target compound.

The absence of a steroid backbone or glycoside in the target compound limits direct biological parallels but highlights its adaptability for modular synthetic applications.

Synthetic Utility The ester and ketone groups in 2-Cyano-4-(4-methoxyphenyl)-4-oxo-butyric acid ethyl ester make it a versatile intermediate for condensation or reduction reactions, whereas the target compound’s phenol group may favor electrophilic aromatic substitution.

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